{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate
Overview
Description
{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate is a chemical compound with the molecular formula C13H12ClNO.C2H2O4. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzyl group attached to a phenylamine moiety, which is further complexed with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate typically involves the following steps:
Formation of {4-[(2-Chlorobenzyl)oxy]phenyl}amine: This step involves the reaction of 4-aminophenol with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions.
Formation of the Oxalate Salt: The resulting {4-[(2-Chlorobenzyl)oxy]phenyl}amine is then reacted with oxalic acid in a suitable solvent such as ethanol. The mixture is stirred at room temperature until the oxalate salt precipitates out.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of {4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- {4-[(2-Bromobenzyl)oxy]phenyl}amine oxalate
- {4-[(2-Fluorobenzyl)oxy]phenyl}amine oxalate
- {4-[(2-Methylbenzyl)oxy]phenyl}amine oxalate
Uniqueness
{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows it to interact differently with molecular targets compared to its analogs, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]aniline;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO.C2H2O4/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12;3-1(4)2(5)6/h1-8H,9,15H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFEMSRPQJDSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)N)Cl.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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